3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one
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Overview
Description
3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one is a complex organic compound with a unique structure that includes a quinoline core, a hydroxy group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of an appropriate quinoline derivative with a butan-2-yl-C-methylcarbonimidoyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-phenylquinolin-2-one: Lacks the butan-2-yl-C-methylcarbonimidoyl group, resulting in different chemical and biological properties.
3-(N-butan-2-yl-C-methylcarbonimidoyl)-quinolin-2-one: Lacks the hydroxy and phenyl groups, leading to different reactivity and applications.
Uniqueness
3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22N2O2 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-(N-butan-2-yl-C-methylcarbonimidoyl)-4-hydroxy-1-phenylquinolin-2-one |
InChI |
InChI=1S/C21H22N2O2/c1-4-14(2)22-15(3)19-20(24)17-12-8-9-13-18(17)23(21(19)25)16-10-6-5-7-11-16/h5-14,24H,4H2,1-3H3 |
InChI Key |
UCXVWNRHOYZZFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N=C(C)C1=C(C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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